molecular formula C34H45ClN4O3 B1384667 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) CAS No. 1256584-77-6

1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)

Cat. No.: B1384667
CAS No.: 1256584-77-6
M. Wt: 593.2 g/mol
InChI Key: VDZPTVLTFFGRJW-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) is a complex organic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific protein kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate with morpholin-4-ylpiperidine under specific conditions . The reaction is carried out in the presence of a base and a suitable solvent, often at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride involves its interaction with specific protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This makes it a valuable compound in the development of targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable tool in the development of targeted therapies with potentially fewer side effects compared to less selective compounds .

Properties

IUPAC Name

tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O3.ClH/c1-7-24-9-10-25(21-29(24)38-14-12-26(13-15-38)37-16-18-40-19-17-37)34(5,6)31-30(32(39)41-33(2,3)4)27-11-8-23(22-35)20-28(27)36-31;/h8-11,20-21,26,36H,7,12-19H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZPTVLTFFGRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)N4CCC(CC4)N5CCOCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256584-77-6
Record name 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256584-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Reactant of Route 2
1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Reactant of Route 3
Reactant of Route 3
1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Reactant of Route 4
Reactant of Route 4
1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Reactant of Route 5
Reactant of Route 5
1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Reactant of Route 6
Reactant of Route 6
1H-Indole-3-carboxylic acid, 6-cyano-2-[1-[4-ethyl-3-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-1-methylethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)

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